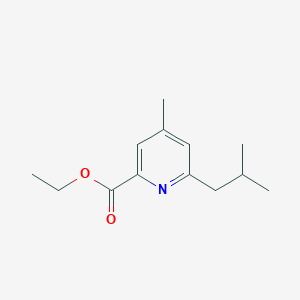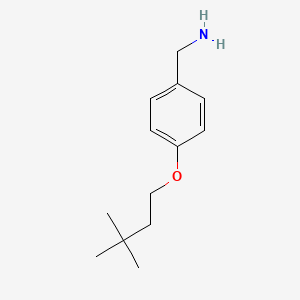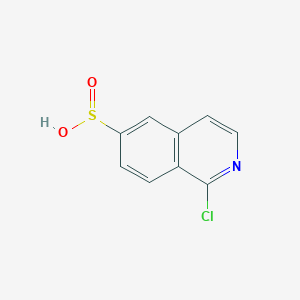
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester is an organic compound that belongs to the class of pyridine carboxylic acid esters. This compound is characterized by its pyridine ring substituted with an isobutyl group at the 6-position, a methyl group at the 4-position, and an ethyl ester group at the 2-position. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester typically involves the esterification of 6-Isobutyl-4-methyl-pyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 6-Isobutyl-4-methyl-pyridine-2-carboxylic acid.
Reduction: Formation of 6-Isobutyl-4-methyl-pyridine-2-carbinol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The ester group can undergo hydrolysis to release the active carboxylic acid, which then exerts its effects through various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the isobutyl group.
4-Methyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the isobutyl group at the 6-position.
6-Isobutyl-pyridine-2-carboxylic acid ethyl ester: Similar structure but lacks the methyl group at the 4-position.
Uniqueness
The presence of both the isobutyl and methyl groups in 6-isobutyl-4-methyl-pyridine-2- carboxylic acid ethyl ester imparts unique chemical and physical properties, making it distinct from other similar compounds. These substitutions can influence the compound’s reactivity, stability, and interaction with other molecules, thereby enhancing its utility in various applications.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl 4-methyl-6-(2-methylpropyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-13(15)12-8-10(4)7-11(14-12)6-9(2)3/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
KXYRYYJNONAJIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC(=N1)CC(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Acetyl-2-[4-(trifluoromethyl)phenyl]furan](/img/structure/B8507297.png)
![4-[2-(4-Fluorophenyl)thiophen-3-yl]pyridine](/img/structure/B8507310.png)






